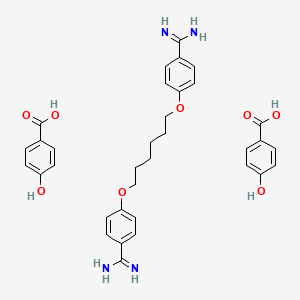

Hexamidine diparaben

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2.2C7H6O3/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;2*8-6-3-1-5(2-4-6)7(9)10/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJROVKTVSNUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O.C1=CC(=CC=C1C(=O)O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-83-9 | |

| Record name | Hexamidine diparaben | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-hydroxybenzoic acid, compound with p,p'-[hexane-1,6-diylbis(oxy)]bis(benzamidine) (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMIDINE DIPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBD058OZ1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexamidine diisethionate mechanism of antimicrobial action

An In-depth Technical Guide to the Antimicrobial Mechanism of Hexamidine (B1206778) Diisethionate

Executive Summary

Hexamidine diisethionate is a broad-spectrum cationic antiseptic agent belonging to the diamidine family, recognized for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1][2][3][4] Its primary mechanism of antimicrobial action is the rapid disruption of microbial cell membrane integrity. This guide provides a detailed exploration of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the core molecular interactions and subsequent cellular consequences for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Membrane Disruption

The biocidal activity of hexamidine diisethionate is predominantly attributed to its strong affinity for microbial cell membranes. The molecule's cationic nature at physiological pH is central to this process, initiating a cascade of events that compromise membrane structure and function, ultimately leading to cell death.

2.1 Electrostatic Interaction and Binding

As a cationic compound, hexamidine is electrostatically attracted to the net negative charge of microbial cell surfaces.[5] Key anionic components it interacts with include:

-

Phospholipids (B1166683): The phosphate (B84403) head groups of phospholipids in the cell membrane.

-

Teichoic and Lipoteichoic Acids: Found in the cell wall of Gram-positive bacteria.

-

Lipopolysaccharides (LPS): Major components of the outer membrane of Gram-negative bacteria.

This initial binding is rapid and concentration-dependent, leading to the accumulation of hexamidine molecules on the cell surface. The presumed mechanism is similar to that of other cationic antiseptics like quaternary ammonium (B1175870) compounds.[6]

2.2 Membrane Permeabilization and Leakage

Following binding, hexamidine molecules insert into the lipid bilayer, disrupting the packing of phospholipids. This leads to a critical loss of membrane integrity and an increase in permeability. The consequences are severe and multifaceted:

-

Efflux of Intracellular Components: The compromised membrane can no longer maintain essential ionic gradients. This results in the leakage of small ions (e.g., K⁺), followed by larger molecules such as ATP, amino acids, and nucleic acids.[1]

-

Dissipation of Membrane Potential: The uncontrolled movement of ions across the membrane collapses the proton motive force and depolarizes the membrane potential, which is vital for cellular processes like ATP synthesis and active transport.

-

Inhibition of Cellular Processes: The loss of essential metabolites and the collapse of the electrochemical gradient halt critical metabolic and respiratory functions.

Ultimately, this widespread damage and leakage of cytoplasmic contents result in microbial cell death.[1]

Secondary and Intracellular Mechanisms

While membrane disruption is the principal mode of action, other mechanisms may contribute to the antimicrobial effect, particularly after membrane integrity is compromised.

-

Inhibition of Nucleic Acid Synthesis: Hexamidine diisethionate has been reported to inhibit the synthesis of nucleic acids, which are fundamental for microbial growth and replication.[1]

-

Enzyme Inhibition: As a cationic agent, hexamidine can potentially interact with and inhibit essential microbial enzymes, particularly those located at the cell surface or within the cytoplasm. This mechanism is well-documented for the related biguanide, chlorhexidine (B1668724), which inhibits proteolytic and glycosidic enzymes.[7]

-

Interaction with DNA and Proteins: The positive charge of hexamidine allows it to bind to negatively charged macromolecules like DNA and various proteins, potentially disrupting their structure and function.[8][9]

Quantitative Antimicrobial Data

The efficacy of hexamidine diisethionate is quantified through standard microbiological assays, primarily Minimum Inhibitory Concentration (MIC) and time-kill kinetic studies.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] Hexamidine diisethionate is effective at low concentrations, typically used in cosmetic and personal care products at levels up to 0.1%.[3][11][12]

| Microorganism Class | Representative Species | Typical MIC Range (µg/mL) |

| Gram-Positive Bacteria | Staphylococcus aureus | 1 - 10 |

| Staphylococcus epidermidis | 1 - 10 | |

| Cutibacterium acnes | 0.5 - 5 | |

| Gram-Negative Bacteria | Escherichia coli | 10 - 50 |

| Pseudomonas aeruginosa | 50 - 200 | |

| Fungi / Yeast | Candida albicans | 5 - 25 |

| Malassezia furfur | 1 - 10 | |

| Note: These values are representative and can vary based on the specific strain and testing methodology. |

Table 2: Time-Kill Kinetics of 0.05% Hexamidine Diisethionate Solution

Time-kill assays measure the rate at which an antimicrobial agent kills a microbial population over time.

| Microorganism | Initial Inoculum (CFU/mL) | Time to Eradication | Reference |

| Staphylococcus aureus (ATCC 43300) | ~10⁶ | 1 Minute | [13] |

| Staphylococcus aureus (Clinical Isolate) | ~10⁶ | 1 Minute | [13] |

| Staphylococcus epidermidis (Clinical Isolate) | ~10⁶ | 1 Minute | [13] |

| Candida species (5 species tested) | ~10⁶ | 1 Minute | [13] |

| Pseudomonas aeruginosa (ATCC 27853 & Clinical Isolate) | ~10⁶ | 24 Hours | [13] |

Key Experimental Protocols

The following sections detail standardized protocols for investigating the antimicrobial mechanisms of agents like hexamidine diisethionate.

5.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for determining MIC values.[14][15]

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of hexamidine diisethionate. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the test microorganism on an agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 35-37°C) for 16-24 hours.[14]

-

Result Interpretation: Determine the MIC by identifying the lowest concentration of hexamidine diisethionate that completely inhibits visible growth (i.e., the first clear well).[14]

5.2 Protocol: Membrane Integrity - ATP Leakage Assay

This assay quantifies the release of intracellular ATP, a direct indicator of membrane damage.[16][17]

Methodology:

-

Cell Preparation: Grow the test bacteria to the mid-exponential phase. Harvest the cells by centrifugation, wash them twice with a suitable buffer (e.g., HEPES or potassium phosphate buffer) to remove media components, and resuspend them to a standardized optical density.[17]

-

Exposure: Add hexamidine diisethionate at the desired concentration to the bacterial suspension. A control sample without the agent should be run in parallel. Incubate for a specific time (e.g., 30 minutes).

-

Sample Collection: Centrifuge the samples to separate the bacterial cells from the supernatant.

-

ATP Measurement: Transfer the supernatant to a new tube. Use a commercial ATP bioluminescence assay kit (e.g., BacTiter-Glo™). Add the luciferin-luciferase reagent to the supernatant.

-

Quantification: Measure the light produced using a luminometer. The amount of light is directly proportional to the concentration of ATP that has leaked from the cells.

5.3 Protocol: Membrane Depolarization Assay

This protocol uses a potential-sensitive fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine iodide (diSC₃(5)), to measure changes in the bacterial membrane potential.[18][19][20]

Methodology:

-

Cell Preparation: Prepare a bacterial suspension as described for the ATP assay, but use a buffer that supports energization (e.g., PBS supplemented with 0.2% glucose).[18]

-

Dye Loading: Add the diSC₃(5) dye to the cell suspension at a final concentration optimized for the specific bacterium (e.g., 0.5-2 µM). The dye will be taken up by cells with an intact, negative-inside membrane potential, leading to self-quenching of its fluorescence.

-

Stabilization: Monitor the fluorescence signal in a fluorometer until it reaches a stable, minimal level, indicating that dye uptake and quenching are complete.

-

Treatment: Add hexamidine diisethionate to the cuvette.

-

Measurement: Immediately and continuously record the fluorescence intensity. A rapid increase in fluorescence signifies the release of the dye from the cells, which is a direct result of membrane depolarization.[19][20]

Conclusion

The primary antimicrobial mechanism of hexamidine diisethionate is unequivocally its ability to disrupt the structural and functional integrity of the microbial cell membrane. Its cationic nature drives a rapid electrostatic interaction with the negatively charged cell surface, leading to membrane permeabilization, leakage of vital intracellular contents, and dissipation of the membrane potential. This multi-faceted assault on the cell membrane ensures broad-spectrum and efficient biocidal activity. While secondary effects on intracellular targets like enzymes and nucleic acids may contribute, the initial membrane-damaging event is the critical step in its mechanism of action.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. HEXAMIDINE DIISETHIONATE - Ataman Kimya [atamanchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. yihuipharm.com [yihuipharm.com]

- 6. Hexamidine - Wikipedia [en.wikipedia.org]

- 7. Effects of chlorhexidine on proteolytic and glycosidic enzyme activities of dental plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. avantguardinc.com [avantguardinc.com]

- 11. Hexamidine diisethionate-application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 12. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]

- 13. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apec.org [apec.org]

- 15. woah.org [woah.org]

- 16. The Interaction of Antimicrobial Peptides with the Membrane and Intracellular Targets of Staphylococcus aureus Investigated by ATP Leakage, DNA-Binding Analysis, and the Expression of a LexA-Controlled Gene, recA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Hexamidine diisethionate chemical structure and properties

An In-depth Technical Guide to Hexamidine (B1206778) Diisethionate

Introduction

Hexamidine diisethionate is a synthetic, water-soluble cationic antimicrobial agent belonging to the aromatic diamidine family.[1] First synthesized in 1939, it has a long history of use as an antiseptic, disinfectant, and preservative in the pharmaceutical and cosmetic industries.[1] It is the diisethionate salt of hexamidine, a form that enhances its water solubility and stability for formulation purposes.[1][2] Renowned for its broad-spectrum efficacy against a wide range of bacteria, fungi, and protozoa, hexamidine diisethionate is a versatile compound.[3][4][5] Its applications range from preservatives in skincare products and cosmetics to active therapeutic agents in topical treatments for conditions such as acne, seborrheic dermatitis, and Acanthamoeba keratitis.[4][6][7] This guide provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Hexamidine diisethionate is the salt formed between the hexamidine base and two molecules of isethionic acid (2-hydroxyethanesulfonic acid).[2][8]

-

IUPAC Name: 4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid)[8]

-

CAS Number: 659-40-5[8]

-

EC Number: 211-533-5[8]

-

Chemical Formula: C₂₄H₃₈N₄O₁₀S₂[8]

-

SMILES: C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O[8]

-

InChI Key: NBVZMBLJRHUOJR-UHFFFAOYSA-N[8]

Physicochemical Properties

Hexamidine diisethionate is a white or light-yellow crystalline powder.[2][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 606.71 g/mol | [8][9] |

| Appearance | White to off-white crystalline powder | [2][4][10] |

| Melting Point | 225°C or 246-247°C (decomposes) | [11][12] |

| Boiling Point | 729°C (estimated) | [2][9] |

| Solubility | Sparingly soluble in water (48.2 g/L at 20°C), slightly soluble in ethanol, practically insoluble in methylene (B1212753) chloride. | [2][9][12] |

| pH | 5.0 - 6.5 (in solution) | [2] |

| LogD (pH 7.4) | -0.74 | [11] |

Mechanism of Action

The precise mechanism of action for hexamidine diisethionate is not fully elucidated but is understood to be similar to that of other cationic antiseptics like quaternary ammonium (B1175870) compounds.[1] Its potent antimicrobial effect is primarily attributed to its ability to disrupt microbial cell membranes.[4][13]

As a cationic molecule, hexamidine diisethionate electrostatically interacts with and binds to negatively charged components on the surface of microbial cells, such as phospholipids (B1166683) and teichoic acids.[1][3] This binding leads to the disorganization and destabilization of the cell membrane's integrity, causing increased permeability.[4][13] The subsequent leakage of essential intracellular components, including ions and nucleic acids, ultimately results in the inhibition of microbial growth and cell death.[4]

Biological and Pharmacological Properties

Antimicrobial Activity

Hexamidine diisethionate exhibits a broad spectrum of antimicrobial activity, demonstrating both microbiostatic and microbicidal actions against a wide array of microorganisms.[5] It is effective against Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts.[5] This makes it a highly effective preservative and topical antiseptic.[6][13]

| Organism Type | Examples of Susceptible Species | References |

| Gram-positive Bacteria | Staphylococcus aureus, Staphylococcus epidermidis, Propionibacterium acnes, Streptococcus spp., Bacillus spp. | [5][6][14] |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Klebsiella spp., Salmonella spp. | [4][5][14] |

| Fungi (Molds) | Aspergillus spp., Penicillium spp., Trichophyton spp. | [5] |

| Fungi (Yeasts) | Candida albicans, Malassezia furfur (Pityrosporum ovale) | [4][5][14] |

| Protozoa | Acanthamoeba castellanii (trophozoites and cysts) | [7][15] |

Anti-inflammatory Activity

In addition to its antimicrobial effects, hexamidine diisethionate possesses anti-inflammatory properties.[16] It can help to soothe sensitive skin and alleviate irritation, redness, and swelling. This dual action is particularly beneficial in treating skin conditions like acne and seborrheic dermatitis, where both microbial overgrowth and inflammation are contributing factors.[6][17] Research suggests it may inhibit serine proteases associated with skin inflammation, potentially attenuating skin aging processes.

Activity against Acanthamoeba

Hexamidine diisethionate is notably effective against Acanthamoeba species, the causative agent of Acanthamoeba keratitis, a severe and difficult-to-treat corneal infection.[7][18] It is active against both the active (trophozoite) and dormant (cyst) stages of the protozoan, although higher concentrations are required for cysticidal activity.[7][15]

| Form | Minimum Amebicidal/Cysticidal Concentration (MAC/MCC) | References |

| Trophozoites | 7.5 µg/mL to 31.3 µg/mL | [7] |

| Cysts | 222 µg/mL to 250 µg/mL | [7] |

Applications

The broad-spectrum antimicrobial and anti-inflammatory properties of hexamidine diisethionate have led to its use in a variety of products:

-

Cosmetic Preservative: Used at concentrations up to 0.1%, it prevents the growth of bacteria and fungi in skincare, hair care, and baby products, thereby extending shelf life.[2][19][20]

-

Dermatological Treatments: It is an active ingredient in topical formulations for acne, rosacea, and seborrheic dermatitis due to its efficacy against P. acnes and M. furfur and its anti-inflammatory effects.[4][5][17]

-

Ophthalmic Solutions: It is used in the treatment of Acanthamoeba keratitis and other ocular surface infections, often in a 0.1% solution.[7][18] A 0.05% solution has also shown efficacy against Staphylococcus and Candida species.[14]

-

Personal Care Products: It is incorporated into deodorants and antiseptic cleansers to control odor-causing bacteria.[2][6]

-

Wound Care: Its antiseptic properties make it suitable for use in wound dressings and antiseptic solutions to prevent infection.[3][13]

Safety and Toxicology

Hexamidine diisethionate is generally considered safe for topical use at recommended concentrations (≤ 0.1%).[19][21] It has low dermal absorption, is not accumulated in tissues, and is rapidly excreted.[20][21]

| Endpoint | Species | Result | References |

| Acute Oral LD₅₀ | Rat | 750 mg/kg | [20][22] |

| Acute Oral LD₅₀ | Mouse | 710 - 2500 mg/kg | [20][22] |

| Acute Dermal LD₅₀ | Rat | >4000 mg/kg | [22] |

| Subchronic Oral Toxicity (NOEL) | Rat | 50 mg/kg/day | [20][21] |

| Dermal Irritation | Human | Non-irritating at 0.1% | [21] |

| Eye Irritation | Rabbit | Transient reactions at 0.11%; no reaction at 0.05% | [20][21] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [20][21] |

| Genotoxicity | In vitro | Negative | [19][21] |

While generally well-tolerated, rare cases of contact dermatitis and photosensitivity have been reported.[21] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic products at concentrations up to 0.1%.[19]

Experimental Protocols

Detailed experimental protocols are specific to each study. However, generalized methodologies for key experiments are described below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth to a specific cell density (e.g., 10⁵ CFU/mL).

-

Serial Dilution: Hexamidine diisethionate is serially diluted in a 96-well microtiter plate using the same broth to create a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe, no drug) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Assessment: The MIC is determined as the lowest concentration of hexamidine diisethionate that completely inhibits visible growth of the microorganism.

Dermal Sensitization Study (Guinea Pig Maximization Test)

This protocol is a standard method to assess the potential of a substance to cause skin sensitization.

Methodology:

-

Induction Phase: A group of guinea pigs is exposed to the test substance (hexamidine diisethionate). This typically involves an initial intradermal injection of the substance (with an adjuvant to enhance the immune response), followed one week later by a topical application of the substance to the same site.

-

Challenge Phase: Two weeks after the induction phase, the animals (and a control group not previously exposed) are challenged with a topical application of hexamidine diisethionate at a non-irritating concentration on a naive skin site.

-

Assessment: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours post-application. The incidence and severity of the skin reactions in the test group are compared to the control group to determine if sensitization has occurred.[20][21]

Conclusion

Hexamidine diisethionate is a well-characterized cationic antiseptic with a robust safety profile and a broad spectrum of activity against clinically relevant bacteria, fungi, and protozoa. Its dual antimicrobial and anti-inflammatory properties make it a valuable ingredient in both preservative systems and active therapeutic formulations. For researchers and drug development professionals, its established efficacy, favorable physicochemical properties, and long history of use provide a solid foundation for its inclusion in new and existing topical products for dermatological, ophthalmic, and personal care applications.

References

- 1. Hexamidine - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. yihuipharm.com [yihuipharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Hexamidine Diisethionate | Cosmetic Ingredients Guide [ci.guide]

- 6. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]

- 7. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hexamidine Diisethionate | C24H38N4O10S2 | CID 3080571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hexamidine diisethionate - CD Formulation [formulationbio.com]

- 10. CAS 659-40-5: Hexamidine diisethionate | CymitQuimica [cymitquimica.com]

- 11. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hexamidine diisethionate CAS#: 659-40-5 [m.chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activities of Therapeutic Agents and Myristamidopropyl Dimethylamine against Acanthamoeba Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hexamidine diisethionate: properties and applications in skin health_Chemicalbook [chemicalbook.com]

- 17. hlextract.com [hlextract.com]

- 18. Successful treatment of Acanthamoeba keratitis by hexamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cosmeticsinfo.org [cosmeticsinfo.org]

- 20. researchgate.net [researchgate.net]

- 21. Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Synthesis of Hexamidine Diisethionate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexamidine (B1206778) diisethionate, a widely used antiseptic and disinfectant. It details the synthetic pathway, experimental protocols, and the preparation of a key derivative, hexamidine dihydrochloride (B599025). This document is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of antimicrobial agents.

Core Synthesis Pathway of Hexamidine Diisethionate

The synthesis of hexamidine diisethionate is a multi-step process that begins with the formation of a dinitrile intermediate, followed by the conversion to the diamidine base via the Pinner reaction, and culminates in the formation of the diisethionate salt.

A common synthetic route involves three primary stages:

-

Synthesis of 4,4'-[hexane-1,6-diylbis(oxy)]bis(benzonitrile): This initial step involves a Williamson ether synthesis, where 4-hydroxybenzonitrile (B152051) is reacted with 1,6-dibromohexane (B150918) in the presence of a base.

-

Synthesis of Hexamidine (base): The dinitrile intermediate undergoes a Pinner reaction. This classic method in organic chemistry converts nitriles into imidates, which are then treated with ammonia (B1221849) to form the corresponding amidines.

-

Synthesis of Hexamidine Diisethionate: The final step is the formation of the diisethionate salt by treating the hexamidine base with isethionic acid (2-hydroxyethanesulfonic acid). This salt form enhances the water solubility of the compound.[1]

Detailed Experimental Protocols

The following protocols are based on established synthetic methods, including those outlined in patent literature.[2]

Step 1: Synthesis of 4,4'-[hexane-1,6-diylbis(oxy)]bis(benzonitrile)

Objective: To synthesize the dinitrile intermediate via Williamson ether synthesis.

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 10.2 g of sodium hydroxide (B78521) and 90 mL of water. Stir until the sodium hydroxide is completely dissolved and then cool the solution to room temperature.

-

Slowly add a solution of 23.8 g of 4-hydroxybenzonitrile in 100 mL of ethanol (B145695) to the flask while maintaining the reaction temperature at 30 °C.

-

After the addition is complete, slowly heat the mixture to reflux and maintain for 1.5 hours.

-

Cool the reaction mixture to room temperature and then add 1,6-dibromohexane dropwise, ensuring the temperature remains at 30 °C.

-

Once the addition of 1,6-dibromohexane is complete, heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction to 10 °C and stir for an additional 2 hours.

-

Collect the precipitated white solid by suction filtration and dry thoroughly.

Step 2: Synthesis of Hexamidine (base) via Pinner Reaction

Objective: To convert the dinitrile intermediate into the diamidine base.

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, add the dried 4,4'-[hexane-1,6-diylbis(oxy)]bis(benzonitrile) powder from Step 1 and 100 mL of dehydrated ethanol.

-

Cool the stirred suspension to 10 °C and bubble anhydrous hydrogen chloride gas through the mixture. Maintain the reaction temperature between 5 and 10 °C until the reaction system reaches a constant weight, indicating the saturation with HCl and formation of the imidate hydrochloride (Pinner salt).

-

Add 100 mL of chloroform (B151607) to the reaction mixture and allow the reaction to proceed for 72 hours at a temperature of 25-30 °C.

-

After 72 hours, cool the mixture to 10 °C and stir overnight.

-

Filter the mixture and wash the filter cake with cold chloroform. Dry the solid to obtain the hexamidine dihydrochloride.

-

To obtain the hexamidine base, the dihydrochloride salt is dissolved in a minimal amount of water and treated with a base (e.g., sodium hydroxide solution) until the pH is alkaline, leading to the precipitation of the free base. The precipitate is then filtered, washed with water, and dried.

Step 3: Synthesis of Hexamidine Diisethionate

Objective: To form the diisethionate salt from the hexamidine base.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve the hexamidine base obtained in Step 2 in an appropriate solvent such as ethanol.

-

Separately, prepare a solution of isethionic acid (2-hydroxyethanesulfonic acid) in ethanol.

-

Slowly add the isethionic acid solution to the hexamidine base solution with stirring. A 2:1 molar ratio of isethionic acid to hexamidine base should be used.

-

The hexamidine diisethionate salt will precipitate out of the solution. The mixture may be cooled to enhance precipitation.

-

Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Hexamidine Derivatives

Hexamidine Dihydrochloride

Hexamidine was first synthesized as its dihydrochloride salt.[3] This derivative can be prepared directly from hexamidine diisethionate.

Experimental Protocol for Conversion of Hexamidine Diisethionate to Hexamidine Dihydrochloride:

-

Heat approximately 50 mL of 1 M hydrochloric acid solution to 100 ± 1 °C.

-

Dissolve hexamidine diisethionate in the heated HCl solution with stirring.

-

Allow the mixture to cool for 15 minutes.

-

Place the flask on ice for 30 minutes to facilitate recrystallization of the product.

-

Recover the crystals by vacuum filtration and dry them at room temperature.[4]

Data Presentation

Table 1: Physicochemical Properties of Hexamidine Salts [5][6]

| Property | Hexamidine Diisethionate | Hexamidine Dihydrochloride |

| Molecular Weight ( g/mol ) | 606.7 | 427.4 |

| Melting Point (°C) | 225 | 266 |

| LogD (pH 7.4) | -0.74 | -0.70 |

| Appearance | White or slightly yellow, hygroscopic powder | White crystalline solid |

| Solubility | Sparingly soluble in water, slightly soluble in ethanol | More water-soluble than the free base |

Mandatory Visualizations

Synthesis Pathway of Hexamidine Diisethionate

Caption: Synthesis pathway of Hexamidine Diisethionate.

Derivatization of Hexamidine Diisethionate

Caption: Conversion of Hexamidine Diisethionate to Dihydrochloride.

Logical Workflow for Synthesis and Derivatization

Caption: Logical workflow of Hexamidine synthesis and derivatization.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,4′-({[(Pyridine-2,6-diyl)bis(methylene)]bis(oxy)}bis(methylene))dibenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. iris.unive.it [iris.unive.it]

- 6. 94291-61-9|4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Hexamidine Diisethionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of hexamidine (B1206778) diisethionate. The information is compiled from various scientific sources to support research and development activities involving this compound.

Introduction

Hexamidine diisethionate is a cationic antiseptic and preservative agent used in a variety of cosmetic and pharmaceutical products. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and efficacy. This document summarizes the available pharmacokinetic data, details relevant experimental methodologies, and provides visual representations of key processes.

Pharmacokinetic Profile

The pharmacokinetic profile of hexamidine diisethionate is characterized by poor absorption after oral and dermal administration, rapid metabolism following systemic exposure, and primary elimination through the feces.

Absorption

Hexamidine diisethionate exhibits low bioavailability when administered orally or topically. Studies in rats have demonstrated minimal absorption from the gastrointestinal tract and skin.

-

Oral Administration: Following oral administration in rats, the bioavailability of hexamidine was found to be very low.[1][2]

-

Dermal Application: In vivo studies on rats showed poor absorption of hexamidine diisethionate through the skin.[3] Similarly, in vitro studies using human cadaver skin also indicated minimal dermal penetration.[3]

Distribution

Following systemic absorption, hexamidine diisethionate is distributed in the body, but it does not appear to accumulate in tissues. After intravenous administration in rats, the parent compound is rapidly cleared from the plasma.

Metabolism

The primary metabolic transformation of hexamidine diisethionate is its rapid conversion to hexamidine, particularly after intravenous administration.[3] The specific enzymes involved in this metabolic process have not been fully elucidated in the available literature. It is hypothesized that esterases may play a role in the hydrolysis of the isethionate salt to the parent hexamidine molecule. Further metabolism of hexamidine itself has not been extensively described.

Excretion

The primary route of excretion for hexamidine and its metabolites is through the feces. A smaller proportion is eliminated via the urine.[3] This suggests that biliary excretion is a significant pathway for the elimination of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for hexamidine diisethionate from studies in rats.

Table 1: Oral Bioavailability of Hexamidine in Rats

| Oral Dose (mg/kg) | Bioavailability (%) | Maximum Plasma Concentration (Cmax) (ng/mL) | Time to Cmax (Tmax) (minutes) |

| 50 | 0.10 | 3.10 | 15 |

| 200 | 0.17 | 14.8 | 15 |

| Data sourced from a study in Sprague Dawley rats.[1] |

Table 2: Dermal Absorption and Excretion in Rats

| Parameter | Value |

| Dermal Absorption (96h) | ≤ 2% |

| Urinary Excretion | < 1% of applied dose |

| Fecal Excretion | 0.29% of applied dose |

| Data from a study involving dermal application of 56 µg/cm² hexamidine diisethionate.[1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic and metabolism studies. The following sections outline methodologies for key experiments based on established practices.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical study to evaluate the pharmacokinetics of hexamidine diisethionate in rats following intravenous and oral administration.

4.1.1. Animal Model

-

Species: Male Sprague-Dawley rats

-

Weight: 200-250 g

-

Housing: Temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water. Acclimatize animals for at least one week prior to the experiment.

4.1.2. Dosing

-

Intravenous (IV) Group: Administer hexamidine diisethionate dissolved in a suitable vehicle (e.g., sterile saline) as a single bolus injection via the tail vein.

-

Oral (PO) Group: Administer hexamidine diisethionate dissolved in a suitable vehicle (e.g., water) via oral gavage.

-

Fasting: Fast rats overnight (approximately 12 hours) before dosing, with free access to water. Reintroduce food 4 hours post-dosing.

4.1.3. Sample Collection

-

Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Excreta Collection: House rats in metabolic cages to facilitate the separate collection of urine and feces over a specified period (e.g., 72 hours).

4.1.4. Bioanalytical Method: HPLC

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chromatographic Conditions (based on a published method for hexamidine):

-

Column: XTerra MS C18, 250mm x 4.6mm, 5µm

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B52724) (B).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing an internal standard.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

-

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol outlines a method to investigate the in vitro metabolism of hexamidine diisethionate using rat liver microsomes.

4.2.1. Materials

-

Rat liver microsomes

-

Hexamidine diisethionate

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

4.2.2. Incubation Procedure

-

Pre-warm a solution of rat liver microsomes in phosphate buffer at 37°C.

-

Add hexamidine diisethionate to the microsomal suspension to initiate the reaction.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the parent compound and potential metabolites using a validated analytical method such as HPLC-MS/MS.

Visualizations

The following diagrams illustrate key aspects of the pharmacokinetics and experimental workflow for hexamidine diisethionate.

Conclusion

The available data indicate that hexamidine diisethionate has low systemic exposure following oral and dermal administration due to poor absorption. When it does enter systemic circulation, it is rapidly metabolized to hexamidine and is primarily excreted in the feces. Further research is required to fully characterize the metabolic pathways, identify the specific enzymes involved, and obtain a more comprehensive quantitative pharmacokinetic profile, including parameters such as volume of distribution, clearance, and plasma protein binding. The experimental protocols provided in this guide offer a framework for conducting such studies to fill these knowledge gaps.

References

- 1. CN105388243A - Method for measuring hexamidine, chlorhexidine, and salts thereof in cosmetics - Google Patents [patents.google.com]

- 2. Human UDP-glucuronosyltransferases: metabolism, expression, and disease [pubmed.ncbi.nlm.nih.gov]

- 3. Biliary excretion of synthetic benzamidine-type thrombin inhibitors in rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexamidine Diisethionate: A Technical Guide to its Discovery, History, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine (B1206778) diisethionate has a rich history, from its origins in early 20th-century chemotherapeutic research to its current widespread use as a versatile preservative and active ingredient in cosmetic and pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical and current applications of hexamidine diisethionate. It details key experimental protocols for its characterization and evaluation, presents quantitative data in a structured format, and utilizes visualizations to elucidate its synthetic pathway and experimental workflows. This document serves as a critical resource for researchers and professionals in drug development and cosmetic science, offering a deep dive into the scientific foundation of this important antimicrobial agent.

Discovery and History of Use

The journey of hexamidine began in the pursuit of treatments for trypanosomiasis, the cause of African sleeping sickness.

Initial Discovery as a Trypanocidal Agent:

In the late 1930s, researchers at the British pharmaceutical company May & Baker were investigating a series of aromatic diamidines for their potential therapeutic properties. This research was built upon the observation that certain synthetic insulin (B600854) substitutes, like synthalin, exhibited trypanocidal activity. In 1939, a team including A. J. Ewins synthesized and patented a range of these compounds, including the dihydrochloride (B599025) salt of hexamidine, which demonstrated significant activity against trypanosomes.

Development of the Diisethionate Salt:

While the initial discoveries focused on the dihydrochloride salt, it was found to have limited solubility in water. To overcome this, the diisethionate salt was developed, which is significantly more water-soluble, making it more suitable for aqueous formulations. A 1946 patent by May & Baker detailed the preparation of these more soluble salts, including the di-isethionate, by combining the diamidine base with hydroxy-ethane sulphonic acid.[1]

Expansion into Broader Antimicrobial and Cosmetic Applications:

From the 1950s onwards, the use of hexamidine diisethionate expanded beyond its initial trypanocidal focus.[2][3][4] Its broad-spectrum antimicrobial activity against a wide range of bacteria and fungi led to its adoption as a preservative in pharmaceutical and cosmetic products.[2][3][4] In the 1990s, its amoebicidal properties were recognized, leading to its use in the treatment of Acanthamoeba keratitis, a severe eye infection.[5][6]

Today, hexamidine diisethionate is a well-established ingredient in a variety of products, valued for its efficacy as a preservative and its beneficial effects in treating skin conditions like acne and dandruff.[7][8][9]

Physicochemical Properties

Hexamidine diisethionate is the organic salt of hexamidine. Its chemical and physical properties have been characterized using various analytical techniques.

| Property | Value | Reference |

| Molecular Weight | 606.7 g/mol | [3][10] |

| Melting Point | 225°C | [3][10] |

| Log D (o/w) at pH 7.4 | -0.74 ± 0.02 | [3][10][11] |

| Solubility | Soluble in water | [1] |

| UV Absorption Peak | 265 nm |

Synthesis and Manufacturing

The synthesis of hexamidine diisethionate can be achieved through a multi-step process. A common method involves the following key stages:

-

Synthesis of an Alkyl Diphenyl Ether: This initial step creates the core structure of the molecule.

-

Synthesis of Hexamidine: The ether is then converted to the diamidine base.

-

Formation of the Diisethionate Salt: The hexamidine base is reacted with isethionic acid (2-hydroxyethanesulfonic acid) to form the final, water-soluble salt.

A patented method describes the preparation of hexamidine diisethionate by adding ammonium (B1175870) isethionate to a chloroform (B151607) solution of 1,6-bis(4-cyanophenoxy)hexane, followed by warming and subsequent cooling to precipitate the product. The crude product is then washed and recrystallized.

The dihydrochloride salt can be prepared from the diisethionate salt through a simple acid addition reaction.[3][10][11]

Synthesis workflow for hexamidine diisethionate.

Mechanism of Action

The precise molecular mechanism of action of hexamidine diisethionate has not been fully elucidated, but it is widely understood to function as a cationic antiseptic, similar to quaternary ammonium compounds.

Primary Mechanism: Membrane Disruption

The primary mode of action is believed to be the disruption of microbial cell membranes. The cationic amidine groups of the hexamidine molecule interact with negatively charged components of the cell membrane, such as phospholipids. This interaction disrupts the integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Secondary Mechanism: Inhibition of Nucleic Acid Synthesis

There is also evidence to suggest that hexamidine can interfere with nucleic acid synthesis.[12] It is thought to bind to the minor groove of DNA, which could inhibit replication and transcription processes. This interaction with nucleic acids may also contribute to its therapeutic effects and, in some contexts, its potential for toxicity at high concentrations.

Proposed mechanism of action of hexamidine diisethionate.

Experimental Protocols

Physicochemical Characterization

A comprehensive physicochemical characterization of hexamidine diisethionate and its salts is crucial for formulation development.

Methodology for Thermal Analysis (DSC and TGA):

-

Differential Scanning Calorimetry (DSC): Samples are heated in a DSC instrument (e.g., TA Instruments Q2000) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature to determine melting points and other thermal transitions.

-

Thermogravimetric Analysis (TGA): The thermal stability of the sample is assessed using a TGA instrument (e.g., TA Instruments Q500). The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere, and the mass loss is recorded as a function of temperature.

Methodology for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., Bruker Avance 400 MHz).

-

Samples are dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).

-

The resulting spectra are used to confirm the chemical structure of the compound.[10][11]

In Vitro Antimicrobial Activity

The antimicrobial efficacy of hexamidine diisethionate is a key aspect of its utility.

Methodology for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

-

A two-fold serial dilution of hexamidine diisethionate is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

-

Positive (microorganism in broth without hexamidine) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of hexamidine diisethionate that completely inhibits visible growth of the microorganism.

Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Amoebicidal Activity

The efficacy of hexamidine diisethionate against Acanthamoeba is critical for its ophthalmic applications.

Methodology for In Vitro Amoebicidal Assay:

-

Acanthamoeba trophozoites and cysts are cultured in a suitable medium (e.g., peptone-yeast extract-glucose).

-

The amoebas are harvested and incubated with various concentrations of hexamidine diisethionate for a defined period (e.g., 2 hours).

-

Viability is assessed using methods such as the trypan blue exclusion assay (for membrane integrity) or a non-nutrient agar (B569324) plate seeded with E. coli to observe amoebal growth.

-

The concentration-dependent effects on both trophozoites and cysts are determined.

Clinical Trial Protocols

Example Protocol for Anti-Dandruff Efficacy Study:

-

Study Design: A randomized, controlled clinical trial.

-

Participants: Healthy male and female subjects (aged 18-65) with moderate to severe dandruff.

-

Intervention: Use of a shampoo containing a specified concentration of hexamidine diisethionate (e.g., 0.1%) for a defined period (e.g., 4 weeks).

-

Control: A placebo shampoo or a shampoo with a known anti-dandruff agent.

-

Assessments:

-

Adherent Scalp Flaking Score (ASFS) at baseline and subsequent time points.

-

Investigator's Global Assessment (IGA) of dandruff severity.

-

Subject self-assessment of scalp itching and other symptoms.

-

-

Outcome Measures: The primary outcome is the change in ASFS from baseline. Secondary outcomes include changes in IGA and subject-reported symptoms.

Example Protocol for Anti-Acne Efficacy Study:

-

Study Design: A multicenter, double-blind, randomized controlled trial.

-

Participants: Patients with mild-to-moderate acne vulgaris.

-

Intervention: A topical formulation containing hexamidine diisethionate (e.g., 0.05%) applied for a specified duration (e.g., 12 weeks).

-

Control: A vehicle control or a standard acne treatment (e.g., adapalene (B1666599) gel).

-

Assessments:

-

Lesion counts (inflammatory and non-inflammatory) at baseline and follow-up visits.

-

Investigator's Global Assessment (IGA) of acne severity.

-

Assessment of cutaneous irritation (e.g., erythema, scaling, dryness).

-

-

Outcome Measures: The primary outcome is the percentage change in total lesion count. Secondary outcomes include IGA success rate and safety profile.[7]

Quantitative Data Summary

Antimicrobial Spectrum

Hexamidine diisethionate exhibits a broad spectrum of activity against various microorganisms.

| Microorganism Type | Examples |

| Gram-positive bacteria | Staphylococcus aureus, Staphylococcus epidermidis, Cutibacterium acnes |

| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa |

| Fungi (Yeasts & Molds) | Candida albicans, Malassezia furfur |

| Protozoa | Acanthamoeba castellanii |

Clinical Efficacy Data

Anti-Acne:

In a 12-week clinical trial comparing a combination product containing 0.05% hexamidine diisethionate with 0.1% adapalene gel for mild-to-moderate acne, both treatments showed significant improvements in lesion counts and acne grade, with no significant difference between the two. The hexamidine-containing product demonstrated a better safety profile, particularly in the first two weeks.[7]

| Parameter | Hexamidine Formulation Group | Adapalene Group |

| Lesion Count Reduction | Significant improvement | Significant improvement |

| Acne Grade Improvement | Significant improvement | Significant improvement |

| Cutaneous Irritation | Lower incidence, especially in the first 2 weeks | Higher incidence |

Anti-Dandruff:

Studies have shown that shampoos containing 0.1% hexamidine diisethionate can significantly reduce dandruff. In one study, a 2-week treatment with a product containing 0.1% hexamidine diisethionate led to a healthier scalp with a lower level of stained red area (an indicator of scalp biofilm).[8]

Conclusion

Hexamidine diisethionate has evolved from a specific therapeutic agent for a neglected tropical disease to a cornerstone ingredient in modern cosmetic and pharmaceutical science. Its discovery and subsequent development highlight the importance of physicochemical optimization in enhancing the utility of a therapeutic molecule. With a well-characterized safety and efficacy profile, its broad-spectrum antimicrobial activity continues to be leveraged in a growing number of applications. The detailed protocols and data presented in this guide provide a solid foundation for further research and development involving this versatile compound. As new challenges in microbial control and skin health emerge, the long history and proven efficacy of hexamidine diisethionate suggest that it will remain a relevant and valuable tool for scientists and formulators.

References

- 1. US2410796A - Soluble amidine salts - Google Patents [patents.google.com]

- 2. CN105566163A - Hexamidine diisethionate preparation method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Successful treatment of Acanthamoeba keratitis by hexamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amoebicidal efficiencies of various diamidines against two strains of Acanthamoeba polyphaga - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A double-blind randomized controlled comparison of APDDR-0901, a novel cosmeceutical formulation, and 0.1% adapalene gel in the treatment of mild-to-moderate acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An in vivo approach for revealing physiological properties of human scalp microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. The Effect of Anti-Amoebic Agents and Ce6-PDT on Acanthamoeba castellanii Trophozoites and Cysts, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Hexamidine Diisethionate: A Technical Guide to its Broad-Spectrum Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine diisethionate is a cationic antiseptic agent renowned for its broad-spectrum efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts.[1][2][3][4] Its primary mechanism of action involves the rapid disruption of microbial cell membrane integrity, leading to leakage of intracellular components and ultimately, cell death. This technical guide provides a comprehensive overview of the antimicrobial properties of Hexamidine diisethionate, including available quantitative data on its activity, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action. Due to its favorable safety profile and effectiveness, Hexamidine diisethionate is a valuable compound in cosmetic, personal care, and pharmaceutical formulations.[2][5][6][7]

Antimicrobial Spectrum and Efficacy

Hexamidine diisethionate exhibits significant microbiostatic and microbicidal activity against a diverse array of microorganisms. Its effectiveness has been demonstrated against clinically relevant pathogens, making it a versatile agent in various applications.

Antibacterial Activity

Hexamidine diisethionate is effective against both Gram-positive and Gram-negative bacteria. Notably, it shows potent activity against Staphylococcus aureus and Staphylococcus epidermidis, common culprits in skin and soft tissue infections.[8] While generally effective, some studies have indicated that higher concentrations or longer exposure times may be necessary for certain Gram-negative bacteria like Pseudomonas aeruginosa.[8]

Antifungal Activity

The compound also possesses strong antifungal properties against a variety of yeasts and molds. It has been shown to be effective against multiple Candida species, which are frequently implicated in opportunistic fungal infections.[8]

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial activity of Hexamidine diisethionate. It is important to note that specific Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values for pure Hexamidine diisethionate are not extensively reported in publicly available literature. The data below is derived from studies on formulations containing Hexamidine diisethionate and general findings on its effective concentrations.

Table 1: Time-Kill Data for 0.05% Hexamidine Diisethionate Ophthalmic Solution

| Microorganism | Initial Inoculum (CFU/mL) | Time to Eradication | Reference |

| Staphylococcus aureus (ATCC 43300) | ~10^6 | 1 minute | [8][9] |

| Staphylococcus aureus (clinical isolate) | ~10^6 | 1 minute | [8][9] |

| Staphylococcus epidermidis (clinical isolate) | ~10^6 | 1 minute | [8][9] |

| Candida species (5 species) | ~10^6 | 1 minute | [8][9] |

| Pseudomonas aeruginosa (ATCC 27853 & clinical isolate) | ~10^6 | 24 hours | [8][9] |

Table 2: General Effective Concentrations of Hexamidine Diisethionate

| Application | Concentration Range | Reference |

| Cosmetic Preservative | 0.01% - 0.1% | [8] |

| Topical Antiseptic | 0.10% | [8] |

Mechanism of Action

The primary antimicrobial mechanism of Hexamidine diisethionate is the disruption of the microbial cytoplasmic membrane. As a cationic molecule, it interacts with the negatively charged components of the bacterial and fungal cell membranes, such as phospholipids. This interaction leads to a loss of membrane integrity, increased permeability, and the subsequent leakage of essential intracellular components, ultimately resulting in cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial activity of Hexamidine diisethionate, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

-

Hexamidine diisethionate stock solution (sterile)

-

96-well microtiter plates (sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi (sterile)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Hexamidine Diisethionate Dilutions:

-

Prepare a series of twofold dilutions of the Hexamidine diisethionate stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC.

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the Hexamidine diisethionate dilutions. This will bring the final volume in each well to 200 µL.

-

Include a growth control well (broth and inoculum, no Hexamidine diisethionate) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for the fungal species being tested.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of Hexamidine diisethionate at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.

-

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.

Materials:

-

Hexamidine diisethionate solution at desired concentrations

-

Standardized microbial inoculum

-

Appropriate broth medium

-

Neutralizing broth (to inactivate the Hexamidine diisethionate)

-

Agar plates for colony counting

-

Incubator

-

Shaker

Procedure:

-

Inoculum Preparation:

-

Prepare a microbial suspension in broth and adjust the concentration to a predetermined level (e.g., 10^6 CFU/mL).

-

-

Exposure:

-

Add the standardized inoculum to flasks containing the Hexamidine diisethionate solution at various concentrations. Include a control flask with no antimicrobial agent.

-

Incubate the flasks in a shaker at the appropriate temperature.

-

-

Sampling and Neutralization:

-

At specified time points (e.g., 0, 1, 5, 15, 30, 60 minutes, and 24 hours), withdraw an aliquot from each flask and transfer it to a tube containing a validated neutralizing broth.

-

-

Enumeration:

-

Perform serial dilutions of the neutralized samples and plate them onto appropriate agar.

-

Incubate the plates until colonies are visible.

-

-

Data Analysis:

-

Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

-

Plot the log10 CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[10]

-

Conclusion

Hexamidine diisethionate is a potent, broad-spectrum antimicrobial agent with a well-established mechanism of action centered on the disruption of microbial cell membranes. Its rapid bactericidal and fungicidal activity, coupled with a favorable safety profile, makes it a valuable ingredient in a multitude of applications, from preservation of cosmetics to topical antiseptic treatments. Further research to establish a comprehensive database of MIC, MBC, and MFC values against a wider range of clinically and industrially relevant microorganisms would be beneficial for optimizing its use in various formulations. The provided experimental protocols offer a standardized framework for researchers and drug development professionals to further investigate and harness the antimicrobial potential of Hexamidine diisethionate.

References

- 1. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 2. nicd.ac.za [nicd.ac.za]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. nbinno.com [nbinno.com]

- 5. infectioncontrol.org.ua [infectioncontrol.org.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. emerypharma.com [emerypharma.com]

The Effect of Hexamidine Diisethionate on Bacterial Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine (B1206778) diisethionate is a cationic antiseptic agent with broad-spectrum antimicrobial activity against bacteria and fungi.[1] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to a cascade of events that result in cell death.[1] This technical guide provides a comprehensive overview of the effects of hexamidine diisethionate on bacterial cell membranes, including its impact on membrane potential and permeability. Detailed experimental protocols for assessing these effects are provided, along with a summary of available quantitative data and visual representations of the underlying mechanisms and experimental workflows.

Introduction

Hexamidine diisethionate is a diamidine compound that has been utilized for its antiseptic properties in various cosmetic and pharmaceutical applications.[2] Its efficacy stems from its ability to interact with and disrupt the structural and functional integrity of microbial cell membranes.[1] Understanding the precise mechanisms by which hexamidine diisethionate exerts its antimicrobial effects is crucial for the development of new therapeutic strategies and for optimizing its use in existing applications. This guide will delve into the core interactions between hexamidine diisethionate and the bacterial cell membrane.

Mechanism of Action

The cationic nature of hexamidine diisethionate is key to its antimicrobial activity. It is proposed that the positively charged amidine groups interact with negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids. This initial electrostatic interaction facilitates the accumulation of the compound at the cell surface, leading to the subsequent disruption of the membrane. This disruption compromises the membrane's barrier function, resulting in the leakage of essential intracellular components and the dissipation of the electrochemical gradient, ultimately leading to bacterial cell death.[1]

Figure 1: Proposed mechanism of Hexamidine Diisethionate action on the bacterial cell membrane.

Quantitative Data on Antimicrobial Efficacy

While extensive quantitative data on the direct membrane-disrupting effects of hexamidine diisethionate are not widely available in the public domain, some studies have demonstrated its potent and rapid bactericidal activity.

Table 1: Time-Kill Efficacy of 0.05% Hexamidine Diisethionate Solution

| Microorganism | Strain | Initial Inoculum (CFU/mL) | Time to Eradication | Citation |

| Staphylococcus aureus | ATCC 43300 | ~10^8 | 1 minute | [3] |

| Staphylococcus aureus | Clinical Isolate | ~10^8 | 1 minute | [3] |

| Staphylococcus epidermidis | Clinical Isolate | ~10^8 | 1 minute | [3] |

| Pseudomonas aeruginosa | ATCC 27853 | ~10^8 | 24 hours | [3] |

| Pseudomonas aeruginosa | Clinical Isolate | ~10^8 | 24 hours | [3] |

| Candida species | 5 species | ~10^8 | 1 minute | [3] |

Note: The study cited used a commercial ophthalmic solution containing 0.05% hexamidine diisethionate.[3]

Experimental Protocols

To facilitate further research into the membrane-disrupting properties of hexamidine diisethionate, this section provides detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Hexamidine Diisethionate Stock Solution: Prepare a stock solution of hexamidine diisethionate in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the hexamidine diisethionate stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh overnight culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of hexamidine diisethionate at which there is no visible turbidity.

Time-Kill Kinetic Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Exposure to Hexamidine Diisethionate: Add hexamidine diisethionate to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a drug-free control.

-

Sampling and Plating: At various time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each suspension.

-

Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS) and plate them onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of hexamidine diisethionate.

Membrane Potential Assay

This assay measures changes in the bacterial membrane potential using a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

Protocol:

-

Bacterial Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, wash, and resuspend in a suitable buffer (e.g., PBS supplemented with glucose) to a specific optical density (e.g., OD600 of 0.2).

-

Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 1-2 µM and incubate in the dark for 15-30 minutes to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

-

Baseline Fluorescence Measurement: Transfer the dye-loaded cell suspension to a fluorometer cuvette or a black-walled 96-well plate and record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

-

Addition of Hexamidine Diisethionate: Add hexamidine diisethionate at various concentrations to the cell suspension.

-

Kinetic Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

-

Controls: Include a negative control (vehicle only) and a positive control for depolarization (e.g., valinomycin (B1682140) or gramicidin).

Potassium Efflux Assay

This assay quantifies the leakage of intracellular potassium ions (K+) from bacteria upon membrane damage.

Protocol:

-

Bacterial Cell Preparation: Grow bacteria to mid-log phase, harvest, wash twice with a low-potassium buffer (e.g., choline-based buffer), and resuspend in the same buffer to a high cell density.

-

Exposure to Hexamidine Diisethionate: Add hexamidine diisethionate at various concentrations to the bacterial suspension.

-

Sampling: At different time intervals, take aliquots and centrifuge to pellet the cells.

-

Potassium Measurement: Carefully collect the supernatant and measure the extracellular potassium concentration using a potassium-selective electrode or atomic absorption spectroscopy.

-

Total Potassium Release: To determine the total intracellular potassium, lyse a separate aliquot of the bacterial suspension (e.g., by boiling or sonication) and measure its potassium content.

-

Data Analysis: Express the potassium leakage as a percentage of the total intracellular potassium.

ATP Leakage Assay

This assay measures the release of intracellular ATP, a key indicator of membrane damage.

Protocol:

-

Bacterial Cell Preparation: Grow bacteria to mid-log phase, harvest, wash, and resuspend in a suitable buffer to a known cell density.

-

Treatment with Hexamidine Diisethionate: Incubate the bacterial suspension with various concentrations of hexamidine diisethionate for different time periods.

-

Separation of Cells and Supernatant: Centrifuge the samples to pellet the bacteria.

-

Extracellular ATP Measurement: Collect the supernatant and measure the ATP concentration using a commercial luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions.

-